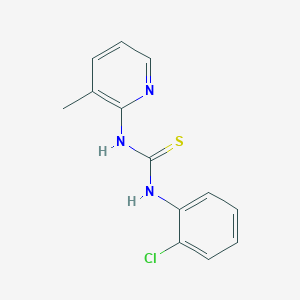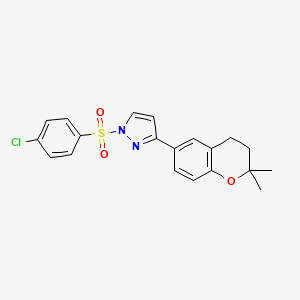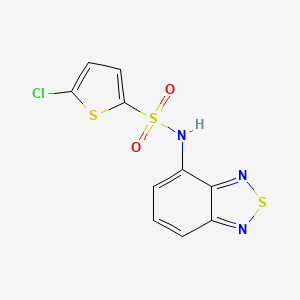
Morpholin-4-yl(quinolin-6-yl)methanone
Vue d'ensemble
Description
Morpholin-4-yl(quinolin-6-yl)methanone: is a compound that belongs to the class of quinolines. It has the molecular formula C14H14N2O2 and a molecular weight of 242.278 g/mol This compound is characterized by the presence of a morpholine ring attached to a quinoline moiety through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of morpholin-4-yl(quinolin-6-yl)methanone typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method involves the use of quinoline-6-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholin-4-yl(quinolin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline or morpholine derivatives.
Substitution: Formation of substituted quinoline or morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: Morpholin-4-yl(quinolin-6-yl)methanone is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules for research and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with specific receptors or enzymes. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain products, such as coatings and polymers .
Mécanisme D'action
The mechanism of action of morpholin-4-yl(quinolin-6-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can bind to certain receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Quinoline-6-carboxylic acid
- Morpholine
- Quinoxaline derivatives
Comparison: Morpholin-4-yl(quinolin-6-yl)methanone is unique due to the presence of both morpholine and quinoline moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to quinoline-6-carboxylic acid, it has enhanced solubility and bioavailability due to the morpholine ring. Compared to morpholine, it has additional pharmacological potential due to the quinoline moiety .
Propriétés
IUPAC Name |
morpholin-4-yl(quinolin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJVESBFMSENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(3-bromobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B7481730.png)

![(2R)-2-[(2-hydroxy-3-methylbenzoyl)amino]propanoic acid](/img/structure/B7481738.png)

![4-methyl-2-(phenoxymethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7481746.png)
![(2S)-3-methyl-2-[(6-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B7481751.png)


![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B7481771.png)




